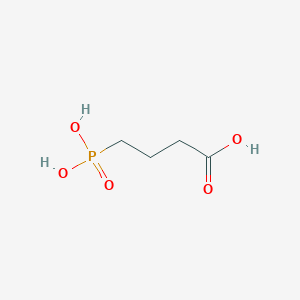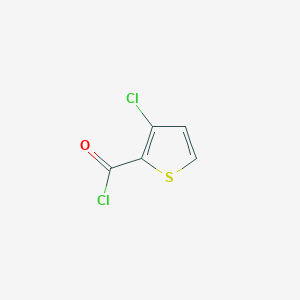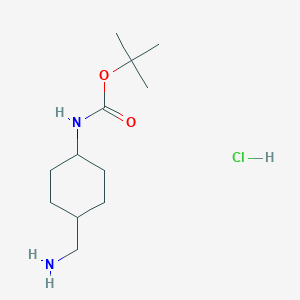
4-Phosphonobutyric acid
Übersicht
Beschreibung
4-Phosphonobutyric acid, also known as 4-phosphonobutanoic acid, is a chemical compound with the molecular formula C4H9O5P and a molecular weight of 168.09 . It is used in scientific research and acts as a group-selective agonist for the group III metabotropic glutamate receptors .
Molecular Structure Analysis
The InChI code for 4-Phosphonobutyric acid is1S/C4H9O5P/c5-4 (6)2-1-3-10 (7,8)9/h1-3H2, (H,5,6) (H2,7,8,9) . The acid molecule exists in a zwitterionic form with a deprotonated PO3H2 group . The 4-Phosphonobutyric acid molecule contains a total of 18 bond(s). There are 9 non-H bond(s), 2 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 1 carboxylic acid(s) (aliphatic), 3 hydroxyl group(s), and 1 phosphonate(s) (thio-) . Physical And Chemical Properties Analysis
4-Phosphonobutyric acid is a solid substance with a melting point of 125.0 to 129.0 °C . It has a density of 1.551±0.06 g/cm3 . It is white to almost white in color and appears as a powder to crystalline . It is soluble in water with a solubility of 347.7g/L at 20 ºC .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Binding to Brain Membranes : 4-Phosphonobutyric acid derivatives, specifically [3H]2-amino-4-phosphonobutyric acid, have been synthesized and characterized for their binding to rat brain membranes. This derivative selectively binds to a distinct class of L-glutamate binding sites, providing insights into synaptic transmission and glutamate receptor pharmacology (Monaghan et al., 1983).
Chemistry and Synthesis Applications
- Enantioselective Synthesis : Enantioselective synthesis of chiral 3-aryl-4-phosphonobutyric acid esters has been achieved through Rh-catalyzed asymmetric hydrogenation. This method has been applied to synthesize potential GABA(B) antagonists like (R)-phaclofen with high enantioselectivity (Duan et al., 2010).
Crystal Structure Analysis
- Molecular and Crystal Structure : The crystalline and molecular structure of DL-2-amino-4-phosphonobutyric acid monohydrate has been analyzed using x-ray diffraction. This study contributes to understanding the structural characteristics of phosphonobutyric acid derivatives (Chekhlov, 1992).
Pharmacological Modulation
- Impact on Retinal Cells : Pharmacological studies reveal that 2-amino-4-phosphonobutyric acid and its analogs can modulate retinal ganglion cells, impacting synaptic transmission in the retina (Bolz et al., 1984).
Neurophysiological Research
- Selective Inhibition of Synaptic Transmission : Research indicates that L-2-amino-4-phosphonobutyric acid (APB), a phosphonate analogue of L-glutamic acid, selectively inhibits synaptic transmission from the lateral entorhinal cortex in rat hippocampus slices, demonstrating its neurophysiological significance (Koerner & Cotman, 1981).
Antibacterial Activity
- Dipeptide Antibacterial Agents : Studies show that dipeptides containing 4-amino-4-phosphonobutyric acid exhibit significant antibacterial activity, highlighting its potential in developing novel antibacterial agents (Lejczak et al., 1986; Zboińska et al., 1993)(https://consensus.app/papers/activity-phosphono-peptides-based-zboińska/74426ea1939e5d618e766e86ae26df94/?utm_source=chatgpt).
Safety And Hazards
4-Phosphonobutyric acid may be corrosive to metals and causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection . It should be stored in a corrosive resistant container with a resistant inner liner .
Eigenschaften
IUPAC Name |
4-phosphonobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O5P/c5-4(6)2-1-3-10(7,8)9/h1-3H2,(H,5,6)(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRFPODVSLYSCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378723 | |
| Record name | 4-phosphonobutanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phosphonobutyric acid | |
CAS RN |
4378-43-2 | |
| Record name | 4-phosphonobutanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Phosphonobutyric Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(3-Hydroxyphenyl)disulfanyl]phenol](/img/structure/B1586822.png)










![4'-Methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B1586840.png)
